2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-21(26-24(33-16)19-6-4-5-7-23(19)32-3)15-28-12-13-29-22(25(28)30)14-20(27-29)17-8-10-18(31-2)11-9-17/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWCUOAGSLUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin class of compounds, which has garnered attention for its potential biological activities, particularly in the realm of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrazin framework. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure. X-ray diffraction analysis may also provide insights into the crystalline form of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer), H322, and H1299 cells. The results indicated that these compounds could inhibit cell proliferation in a dose-dependent manner.
- Mechanism of Action : Some derivatives were found to induce G1-phase cell cycle arrest and apoptosis in A549 cells. This suggests that they may exert their anticancer effects through modulation of cell cycle regulators and apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological evaluation revealed significant insights into the structure-activity relationship (SAR) of these compounds. For example:
- Compounds with specific substituents on the pyrazole ring demonstrated enhanced inhibitory effects on cancer cell growth.
- A notable compound from this series exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 1: Inhibition of Lung Cancer Cells
A study focused on a derivative similar to our compound showed promising results against A549 lung cancer cells. The derivative exhibited an IC50 value indicating potent cytotoxicity, with further analysis suggesting that its action might involve autophagy modulation .
Case Study 2: Comparative Analysis with Other Anticancer Agents
In comparative studies with established chemotherapeutics like cisplatin, certain derivatives demonstrated superior efficacy in inhibiting breast cancer cell lines (e.g., MCF-7). The cytotoxicity profile suggested a unique mechanism distinct from traditional agents, warranting further investigation into its therapeutic potential .
Data Summary
| Compound Name | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Derivative A | A549 | 10 µM | G1-phase arrest |
| Derivative B | MCF-7 | 15 µM | Apoptosis induction |
| Derivative C | H322 | 12 µM | Autophagy modulation |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting that modifications to the pyrazolo structure can enhance anticancer activity .
Antimicrobial Properties
The pyrazolo[1,5-a]pyrazine scaffold has been linked to antimicrobial activity. Research indicates that derivatives of this compound can effectively inhibit the growth of several pathogenic bacteria and fungi. A study reported that specific substitutions on the pyrazole ring resulted in enhanced antibacterial efficacy against Gram-positive bacteria, showcasing the importance of structural modifications for optimizing biological activity .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, compounds similar to 2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated for their anti-inflammatory effects. In vitro assays demonstrated that these compounds can reduce pro-inflammatory cytokine production in immune cells, indicating their potential use in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of pyrazolo[1,5-a]pyrazine derivatives make them suitable candidates for applications in organic electronics. Research has shown that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form thin films with good charge transport properties is particularly advantageous for device fabrication .
Photophysical Properties
Studies on the photophysical characteristics of related compounds indicate that they possess favorable luminescent properties. This makes them suitable for applications in fluorescence-based sensors and imaging techniques. The incorporation of electron-donating groups, such as methoxy groups, enhances their fluorescence efficiency, which is critical for sensor applications .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more potent derivatives of this compound. Modifications at specific positions on the pyrazole ring have shown to significantly alter biological activity profiles. For example, substituents such as halogens or alkyl groups can enhance lipophilicity and improve membrane permeability, thereby increasing bioavailability in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
